PLUTOcen G;Iron, bis(eta5-2,4-cyclopentadien-1-yl)-; NSC 2033; NSC 209798

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

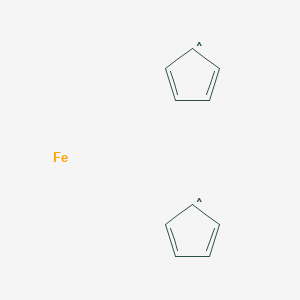

Ferrocene is an organometallic compound with the formula Fe(C₅H₅)₂. It consists of two cyclopentadienyl rings sandwiching a central iron atom, forming a “sandwich” structure. This compound is notable for its stability and unique electronic properties, which have made it a subject of extensive research since its discovery in the 1950s .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrocene can be synthesized through several methods:

From Grignard Reagents: When a Grignard reagent, such as cyclopentadienyl magnesium bromide, reacts with iron(III) chloride, ferrocene is formed.

From Sodium Cyclopentadienide: Cyclopentadiene is treated with sodium metal to form cyclopentadienide, which then reacts with iron(II) chloride to produce ferrocene.

Industrial Production Methods: The industrial synthesis of ferrocene typically involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base, such as potassium hydroxide, under an inert atmosphere .

Types of Reactions:

Oxidation: Ferrocene can be oxidized to form the ferrocenium cation (Fe(C₅H₅)₂⁺).

Electrophilic Substitution: Ferrocene undergoes electrophilic aromatic substitution reactions more readily than benzene. .

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like ferric chloride can oxidize ferrocene to ferrocenium.

Substitution: Acetylation can be carried out using acetic anhydride and a Lewis acid catalyst, such as aluminum chloride.

Major Products:

Scientific Research Applications

Ferrocene and its derivatives have a wide range of applications:

Mechanism of Action

The mechanism by which ferrocene exerts its effects, particularly in medicinal applications, often involves the production of reactive oxygen species (ROS) through Fenton catalysis. This process generates hydroxyl radicals that can induce oxidative damage to cellular components, leading to cell death .

Comparison with Similar Compounds

- Nickelocene (Ni(C₅H₅)₂)

- Cobaltocene (Co(C₅H₅)₂)

- Ruthenocene (Ru(C₅H₅)₂)

- Chromocene (Cr(C₅H₅)₂)

Compared to these compounds, ferrocene is unique due to its exceptional stability and ease of synthesis .

Ferrocene’s discovery and subsequent research have significantly advanced the field of organometallic chemistry, making it a cornerstone compound in both academic and industrial settings.

Properties

Molecular Formula |

C10H10Fe |

|---|---|

Molecular Weight |

186.03 g/mol |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H; |

InChI Key |

DFRHTHSZMBROSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[CH]C=C1.C1=C[CH]C=C1.[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.